molecular formula C14H18O2 B14203057 Ethyl 5-phenylhex-3-enoate CAS No. 845646-30-2

Ethyl 5-phenylhex-3-enoate

Cat. No.: B14203057
CAS No.: 845646-30-2
M. Wt: 218.29 g/mol
InChI Key: SNDWCNHWHUUVJY-UHFFFAOYSA-N
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Description

Ethyl 5-phenylhex-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a phenyl group attached to a hex-3-enoate chain, making it a unique molecule with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenylhex-3-enoate can be synthesized through the esterification of 5-phenylhex-3-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

5-phenylhex-3-enoic acid+ethanolH2SO4Ethyl 5-phenylhex-3-enoate+water\text{5-phenylhex-3-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 5-phenylhex-3-enoic acid+ethanolH2​SO4​​Ethyl 5-phenylhex-3-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of a strong acid catalyst and controlled reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenylhex-3-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 5-phenylhex-3-enoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 5-phenylhex-3-enoic acid and ethanol.

    Reduction: 5-phenylhex-3-enol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-phenylhex-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of ethyl 5-phenylhex-3-enoate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Ethyl 5-phenylhex-3-enoate can be compared with other esters such as ethyl acetate, ethyl benzoate, and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its phenyl and hex-3-enoate structure, which imparts specific chemical and physical properties.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl benzoate
  • Methyl butyrate
  • Ethyl propionate

These compounds differ in their alkyl and aryl groups, leading to variations in their reactivity, boiling points, and solubility.

Properties

CAS No.

845646-30-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 5-phenylhex-3-enoate

InChI

InChI=1S/C14H18O2/c1-3-16-14(15)11-7-8-12(2)13-9-5-4-6-10-13/h4-10,12H,3,11H2,1-2H3

InChI Key

SNDWCNHWHUUVJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=CC(C)C1=CC=CC=C1

Origin of Product

United States

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